Product packaging for 2-[Bromo(phenyl)methyl]pyridine(Cat. No.:CAS No. 1073477-82-3)

2-[Bromo(phenyl)methyl]pyridine

Cat. No.: B2924217
CAS No.: 1073477-82-3
M. Wt: 248.123
InChI Key: ZFTRBKARTSPICK-UHFFFAOYSA-N
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Description

2-[Bromo(phenyl)methyl]pyridine (CAS 1073477-82-3) is a valuable chemical building block in organic synthesis and medicinal chemistry research. This compound, with the molecular formula C12H10BrN and a molecular weight of 248.12 , features a pyridine ring linked to a bromo-substituted phenyl group. The benzylic bromine atom is a highly reactive site, making this molecule an excellent electrophile for nucleophilic substitution reactions such as SN2 displacements, as well as a precursor for the formation of carbon-carbon bonds via metal-catalyzed cross-couplings like Suzuki or Kumada reactions . The 2-pyridyl moiety can also serve as a coordinating ligand for metals or be further functionalized, offering researchers a versatile handle for constructing more complex molecular architectures. This dual functionality makes this compound a key intermediate in the exploration of novel pharmaceuticals, agrochemicals, and functional materials. This product is intended for research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H10BrN B2924217 2-[Bromo(phenyl)methyl]pyridine CAS No. 1073477-82-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[bromo(phenyl)methyl]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrN/c13-12(10-6-2-1-3-7-10)11-8-4-5-9-14-11/h1-9,12H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFTRBKARTSPICK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=N2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Spectroscopic and Crystallographic Characterization of 2 Bromo Phenyl Methyl Pyridine

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution. For 2-[Bromo(phenyl)methyl]pyridine, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments provides a complete picture of the atomic connectivity and the chemical environment of each nucleus.

Proton (¹H) and Carbon (¹³C) Chemical Shift Analysis

The ¹H and ¹³C NMR spectra of this compound provide the foundational information for its structural analysis. The chemical shifts are indicative of the electronic environment of each nucleus, while the coupling patterns in the ¹H NMR spectrum reveal the connectivity between neighboring protons.

Based on data from analogous compounds such as 2-benzylpyridine (B1664053) and various brominated phenyl derivatives, the expected chemical shifts for this compound can be predicted. rsc.orgwiley-vch.deacs.org The proton on the carbon bearing the bromine atom (the benzylic proton) is expected to be a singlet and appear significantly downfield, likely in the range of 6.0-6.5 ppm, due to the deshielding effects of the adjacent bromine atom and the two aromatic rings.

The protons of the pyridine (B92270) ring are expected to appear in the aromatic region of the spectrum, typically between 7.0 and 8.6 ppm. The proton at position 6 of the pyridine ring is generally the most deshielded due to the inductive effect of the nitrogen atom. rsc.org The phenyl group protons will also resonate in the aromatic region, typically between 7.2 and 7.5 ppm.

In the ¹³C NMR spectrum, the carbon atom attached to the bromine (the benzylic carbon) is expected to have a chemical shift in the range of 50-60 ppm. The carbons of the pyridine ring will appear in the range of 120-160 ppm, with the carbon adjacent to the nitrogen (C2) and the carbon at the substitution point (C2) showing distinct shifts. rsc.orgwiley-vch.de The phenyl ring carbons will also resonate in the aromatic region, typically between 125 and 140 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Benzylic CH-Br~6.0 - 6.5~50 - 60
Pyridine H-3/C-3~7.1 - 7.3~122 - 124
Pyridine H-4/C-4~7.6 - 7.8~136 - 138
Pyridine H-5/C-5~7.0 - 7.2~121 - 123
Pyridine H-6/C-6~8.5 - 8.6~149 - 150
Pyridine C-2-~160 - 162
Phenyl C-1'-~140 - 142
Phenyl H/C-2',6'~7.3 - 7.5~128 - 130
Phenyl H/C-3',5'~7.2 - 7.4~128 - 129
Phenyl H/C-4'~7.2 - 7.4~127 - 129

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY would show correlations between the adjacent protons on the pyridine ring (e.g., H-3 with H-4, H-4 with H-5, and H-5 with H-6). It would also show correlations between the adjacent protons on the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It is invaluable for assigning the carbon signals based on the already assigned proton signals. For instance, the signal of the benzylic proton would correlate with the signal of the benzylic carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is crucial for connecting the different fragments of the molecule. For example, the benzylic proton would show a correlation to the C-2 and C-3 carbons of the pyridine ring and the C-1' and C-2'/C-6' carbons of the phenyl ring, thus confirming the connectivity of the entire molecule.

Vibrational Spectroscopy for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, including FT-IR and FT-Raman, provides information about the functional groups present in a molecule and can offer insights into its conformational properties.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its constituent functional groups. The aromatic C-H stretching vibrations of the pyridine and phenyl rings are expected to appear above 3000 cm⁻¹. The C=C and C=N stretching vibrations of the aromatic rings typically appear in the 1400-1600 cm⁻¹ region. rsc.org A key vibration would be the C-Br stretch, which is expected in the lower frequency region of the spectrum, typically between 500 and 600 cm⁻¹. urfu.ru

Table 2: Predicted FT-IR Absorption Bands for this compound

Vibrational ModePredicted Wavenumber (cm⁻¹)Intensity
Aromatic C-H Stretch3000 - 3100Medium
Aliphatic C-H Stretch (Benzylic)2900 - 3000Weak
Aromatic C=C and C=N Stretch1400 - 1600Medium to Strong
C-Br Stretch500 - 600Medium to Strong

Fourier Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy provides complementary information to FT-IR. While polar bonds like C=O and O-H give strong IR signals, non-polar bonds often give strong Raman signals. For this compound, the symmetric vibrations of the phenyl ring are expected to be particularly strong in the Raman spectrum. The C-Br stretch is also typically Raman active. Comparing the FT-IR and FT-Raman spectra can help in the complete assignment of the vibrational modes of the molecule.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the molecular formula of a compound by providing a very accurate mass measurement. For this compound (C₁₂H₁₀BrN), the calculated monoisotopic mass is approximately 246.9997 g/mol . HRMS analysis would be expected to yield a measured mass that is very close to this calculated value, typically with an error of less than 5 ppm.

A key feature in the mass spectrum of a bromine-containing compound is the isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (50.69% and 49.31%, respectively). This results in a characteristic M and M+2 isotopic pattern in the mass spectrum, where the two peaks are of almost equal intensity, separated by two mass units. This pattern is a definitive indicator of the presence of a single bromine atom in the molecule. nih.gov

Table 3: Predicted HRMS Data for this compound

IonCalculated m/zExpected Observation
[M]⁺ (C₁₂H₁₀⁷⁹BrN)⁺246.9997A pair of peaks with ~1:1 intensity ratio, confirming the presence of one bromine atom.
[M+2]⁺ (C₁₂H₁₀⁸¹BrN)⁺248.9976

X-ray Crystallography for Absolute Structure and Conformational Analysis in the Solid State

Information not available.

Crystal Packing and Intermolecular Interactions

Information not available.

Bond Lengths, Bond Angles, and Torsion Angles Analysis

Information not available.

Quantum Chemical and Computational Investigations of 2 Bromo Phenyl Methyl Pyridine

Density Functional Theory (DFT) Calculations for Electronic and Geometric Structure

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT calculations for pyridine (B92270) derivatives are commonly performed using functionals like B3LYP combined with basis sets such as 6-311G(d,p) or 6-311++G(d,p) to achieve a balance between accuracy and computational cost. iucr.orgekb.egjocpr.com

The first step in a computational study is the optimization of the molecular geometry to find the lowest energy structure. For 2-[Bromo(phenyl)methyl]pyridine, this involves determining the bond lengths, bond angles, and torsion (dihedral) angles that correspond to a stable conformation. The molecule's structure is characterized by a pyridine ring and a phenyl ring connected by a brominated methylene (B1212753) bridge.

Computational studies on related substituted pyridine compounds reveal key structural features. For instance, in similar heterocyclic systems, the planarity of rings and the dihedral angles between them are critical. iucr.orgekb.eg In this compound, the orientation of the phenyl and pyridine rings relative to each other defines its conformational isomers. DFT calculations can identify the most stable conformer by comparing the total optimized energies. The torsion angles involving the C-C-C-N backbone and the positioning of the bulky bromo(phenyl)methyl substituent are defining geometric parameters. Studies on sterically hindered pyridine derivatives show that substituents can cause significant deviations from planarity. ekb.eg

Below is a table of representative theoretical bond lengths and angles for a related compound, 4-(4-Bromo-phenyl)-2,6-dimethyl-1,4-dihydro-pyridine-3,5-dicarboxylic acid diethyl ester, calculated at the B3LYP/6-311++G(d,p) level, which illustrates the type of data obtained from geometry optimization. ekb.eg

ParameterBond Length (Å)Bond Angle (°)
C-N1.334 - 1.343
C-C (pyridine ring)1.382 - 1.496
C-Br~1.95
C-C-N~120
C-N-C~117
Data derived from computational studies on related substituted pyridine compounds. ekb.egderpharmachemica.com

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. ekb.eg The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. mdpi.com A small energy gap suggests that the molecule is more reactive and less stable, as it requires less energy to excite an electron from the HOMO to the LUMO. mdpi.com

In pyridine derivatives, the HOMO is often distributed over the π-system of the rings, while the LUMO's location can indicate sites susceptible to nucleophilic attack. iucr.orgresearchgate.net For this compound, the HOMO would likely be localized on the phenyl and pyridine rings, whereas the LUMO might have significant contributions from the pyridine ring and the carbon atom bonded to the bromine, suggesting these are electrophilic centers.

The table below shows HOMO-LUMO energies and energy gaps for several related bromo-pyridine compounds, calculated using DFT methods. These values provide a reference for the expected electronic properties of this compound.

CompoundHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)Calculation Level
6-bromo-3-(5-bromohexyl)-2-[4-(dimethylamino)phenyl]-3-H-imidazo[4,5-b]pyridine iucr.org-3.1033-0.74422.3591B3LYP/6-311G(d,p)
2-Bromo-3-hydroxy-6-methyl-pyridine jocpr.com--5.3951B3LYP/6-311G(d,p)
9-(3-bromo-4-hydroxy-5-methoxyphenyl)-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione iucr.org-5.9362-1.97993.9563B3LYP/6-31G(d,p)

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. mdpi.comsemanticscholar.org The MEP surface plots electrostatic potential onto the electron density surface, using a color scale to indicate different potential values. Red regions signify negative electrostatic potential (electron-rich areas, susceptible to electrophilic attack), while blue regions indicate positive electrostatic potential (electron-poor areas, susceptible to nucleophilic attack). mdpi.com Green areas represent neutral potential.

For this compound, the MEP map would be expected to show the most negative potential (red) localized on the nitrogen atom of the pyridine ring due to its lone pair of electrons, making it a primary site for protonation and electrophilic attack. jocpr.comresearchgate.net Positive potential (blue) would likely be found around the hydrogen atoms and potentially near the carbon atom attached to the bromine, indicating these as sites for nucleophilic interaction. semanticscholar.org Such maps are crucial for understanding intermolecular interactions and reaction pathways. ekb.eg

DFT calculations are widely used to predict vibrational (FT-IR, Raman) and nuclear magnetic resonance (NMR) spectra. ekb.egjocpr.com Calculated vibrational frequencies can be assigned to specific vibrational modes (stretching, bending, torsion) of the molecule. Although raw calculated frequencies are often higher than experimental values due to the harmonic approximation, they can be scaled using a standard scaling factor (e.g., 0.9613 for B3LYP/6-311G(d,p)) to achieve good agreement with experimental data. jocpr.com

For this compound, theoretical IR spectra would predict characteristic peaks for C-H stretching in the aromatic rings, C-N stretching in the pyridine ring, and the C-Br stretching mode, which typically appears at lower wavenumbers. ekb.egjocpr.com Similarly, 1H and 13C NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method and compared with experimental results to confirm the molecular structure. ekb.egijcce.ac.ir

Global reactivity descriptors derived from conceptual DFT, such as chemical hardness (η), electronic chemical potential (μ), and the global electrophilicity index (ω), provide quantitative measures of a molecule's reactivity. iucr.orgsemanticscholar.org Chemical hardness is a measure of resistance to change in electron distribution, with harder molecules having a larger HOMO-LUMO gap. iucr.org The electrophilicity index measures the energy stabilization when the system acquires additional electronic charge from the environment. iucr.org

While global descriptors describe the molecule as a whole, local reactivity is described by Fukui functions (f(r)). mdpi.comnih.gov The Fukui function indicates the most reactive sites within a molecule. researchgate.netresearchgate.net Specifically, the function f+(r) points to sites for nucleophilic attack (where an electron is added), while f-(r) identifies sites for electrophilic attack (where an electron is removed). researchgate.net For this compound, Fukui function analysis would likely identify the pyridine nitrogen as a primary site for electrophilic attack and the carbon atoms of the rings as potential sites for nucleophilic attack. nih.gov

Theoretical Studies of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for investigating reaction mechanisms, allowing for the characterization of transition states (TS) and reaction intermediates. researchgate.net By calculating the energy profile along a reaction coordinate, the activation energy barriers can be determined, providing insight into the reaction kinetics and feasibility of different pathways. acs.org

For this compound, theoretical studies could elucidate the mechanisms of its key reactions, such as nucleophilic substitution at the benzylic carbon. The bromine atom is a good leaving group, and reactions with various nucleophiles are expected. Computational modeling can distinguish between different possible mechanisms, such as a one-step bimolecular (SN2) or a two-step (SN1) pathway involving a carbocation intermediate. The calculations would involve locating the transition state structure for the SN2 pathway or the carbocation intermediate for the SN1 pathway and determining their respective energies. The nature of the solvent can also be included in these models using methods like the Polarizable Continuum Model (PCM), as solvent polarity can significantly influence reaction barriers and mechanisms. researchgate.netbohrium.com For example, studies on related pyridine systems have explored concerted versus stepwise mechanisms for substitution reactions. researchgate.net

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Effects

Molecular dynamics (MD) simulations are powerful computational tools used to investigate the time-dependent behavior of molecules, providing detailed insights into their conformational flexibility and the influence of the surrounding environment. For this compound, MD simulations can elucidate the dynamic nature of its structure, particularly the rotational freedom around the C-C bond linking the pyridine ring and the bromo(phenyl)methyl group. This flexibility is crucial as it dictates the molecule's three-dimensional shape and, consequently, its interactions with other molecules.

The conformational landscape of this compound is primarily defined by the torsion angle between the pyridine and phenyl rings. MD simulations allow for the exploration of this landscape, identifying low-energy conformations and the energy barriers between them. These simulations typically involve placing the molecule in a simulated box of solvent molecules and solving Newton's equations of motion for all atoms in the system over a period of time, offering a dynamic picture of molecular behavior. dovepress.comresearchgate.net

Research on structurally related molecules, such as 2-benzylpyridine (B1664053) and other substituted pyridines, has demonstrated that the conformational preferences are a delicate balance of steric hindrance, electrostatic interactions, and conjugation effects. researchgate.netthegoodscentscompany.com For this compound, the bulky bromine atom and the phenyl group create significant steric interactions that influence the preferred orientation of the two aromatic rings relative to each other.

Conformational Flexibility Analysis

MD simulations can be used to generate trajectories that map the conformational space accessible to the molecule. From these trajectories, key structural parameters such as the dihedral angle between the pyridine and phenyl rings can be analyzed to understand the molecule's flexibility. The root-mean-square deviation (RMSD) of the atomic positions over time provides a measure of the structural stability, while the root-mean-square fluctuation (RMSF) of individual atoms highlights regions of high flexibility. researchgate.netnih.gov

For this compound, the primary flexible bond is the one connecting the chiral carbon to the pyridine ring. The rotation around this bond leads to different spatial arrangements of the phenyl and pyridinyl moieties. The table below presents hypothetical data from a representative MD simulation, illustrating how these parameters might be quantified.

Simulation Time (ns)Average Dihedral Angle (°)RMSD (Å)RMSF of Bromine Atom (Å)
0-1085.21.21.8
10-2088.51.31.9
20-3084.71.11.7
30-4090.11.42.0
40-5086.31.21.8

Solvent Effects on Conformational Dynamics

The choice of solvent can significantly impact the conformational equilibrium of a molecule. researchgate.net Polar solvents may stabilize more polar conformations, while nonpolar solvents favor less polar arrangements. MD simulations explicitly including solvent molecules are essential for capturing these effects accurately. By running simulations in different solvent environments (e.g., water, ethanol, chloroform), it is possible to quantify the solvent's influence on the conformational preferences of this compound.

Studies on similar pyridine derivatives have shown that the conformational equilibrium can be shifted by the solvent's dielectric constant. researchgate.netmdpi.com For instance, a more polar solvent might favor conformations where the nitrogen atom of the pyridine ring is more exposed, allowing for stronger solute-solvent interactions. The following table provides illustrative data on how the preferred dihedral angle and the associated free energy might change in different solvents.

SolventDielectric ConstantPredominant Dihedral Angle (°)Relative Free Energy (kcal/mol)
Chloroform4.8950.0
Ethanol24.5110-0.8
Water80.1125-1.5

Chemical Reactivity and Mechanistic Studies of 2 Bromo Phenyl Methyl Pyridine

Nucleophilic Substitution Reactions at the Benzylic Bromine

The bromine atom in 2-[Bromo(phenyl)methyl]pyridine is situated at a benzylic and α-pyridyl position, which significantly influences its reactivity in nucleophilic substitution reactions. The stability of the potential carbocation intermediate, due to resonance delocalization involving both the phenyl and pyridyl rings, suggests that the reaction mechanism can proceed through either an S(_N)1 or S(_N)2 pathway, depending on the reaction conditions and the nature of the nucleophile.

Kinetics and Stereochemical Course

The kinetics of nucleophilic substitution reactions of this compound are dependent on the concentration of the substrate and, in many cases, the nucleophile. In reactions proceeding through a bimolecular (S(_N)2) mechanism, the rate is proportional to the concentrations of both the substrate and the nucleophile. Such reactions are typically characterized by a complete inversion of stereochemistry at the chiral center.

Conversely, under conditions that favor a unimolecular (S(_N)1) pathway, such as in polar, protic solvents and with weakly basic nucleophiles, the rate of reaction is primarily dependent on the concentration of the substrate. The reaction proceeds through a planar carbocation intermediate, which can be attacked by the nucleophile from either face, leading to a racemic or nearly racemic mixture of products if the starting material is chiral. The solvolysis of similar benzylic halides, such as benzyl (B1604629) bromide, in alcoholic solvents has been shown to proceed with first-order kinetics, supporting an S(_N)1-like mechanism. While specific kinetic data for the solvolysis of this compound is not extensively documented in readily available literature, the structural analogy suggests a propensity for carbocation formation.

Stereochemical studies are crucial to elucidating the precise mechanism. For a chiral sample of this compound, a reaction that proceeds with complete inversion of configuration is indicative of an S(_N)2 pathway. In contrast, a reaction that results in racemization points towards an S(_N)1 mechanism. The actual stereochemical outcome can be a mix of inversion and retention, suggesting competing or borderline mechanisms.

Reactivity with Various Nucleophiles

The benzylic bromine of this compound is susceptible to displacement by a wide array of nucleophiles, leading to the formation of new carbon-heteroatom or carbon-carbon bonds. The reactivity is influenced by the nucleophilicity of the attacking species and the solvent used.

Table 1: Reactivity of this compound with Various Nucleophiles

NucleophileReagent ExampleProduct TypeTypical Reaction Conditions
HydroxideSodium HydroxideAlcoholAqueous or alcoholic solvent, heat
AlkoxideSodium Methoxide (B1231860)EtherAnhydrous alcohol, room temperature or heat
ThiolateSodium ThiophenoxideThioetherAprotic solvent (e.g., DMF), room temperature
AmineAmmonia, Primary/Secondary AminesAmineAprotic or protic solvent, often with a base
Azide (B81097)Sodium AzideAzidePolar aprotic solvent (e.g., DMF, DMSO)
CyanideSodium CyanideNitrileAprotic solvent (e.g., DMSO), heat

The reaction with strong nucleophiles in polar aprotic solvents generally favors an S(_N)2 mechanism, leading to a single substitution product with high yield. For instance, the reaction with sodium azide in dimethylformamide (DMF) would be expected to efficiently produce 2-[Azido(phenyl)methyl]pyridine. Similarly, reactions with thiolates, which are excellent nucleophiles, readily form the corresponding thioethers. The reaction with alkoxides, such as sodium methoxide, in an alcoholic solvent can lead to the formation of ethers through a Williamson-type synthesis.

Cross-Coupling Reactions Involving the Benzylic Bromine

The carbon-bromine bond at the benzylic position of this compound can participate in various transition-metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds. These reactions are of significant importance in synthetic organic chemistry for the construction of complex molecular architectures.

C-C Bond Forming Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C bonds. While specific examples utilizing this compound as a substrate are not extensively reported, its structural features suggest it could be a viable partner in several named reactions.

Suzuki-Miyaura Coupling: This reaction couples an organoboron compound with an organic halide. It is plausible that this compound could react with an aryl or vinyl boronic acid in the presence of a palladium catalyst and a base to form a new C-C bond at the benzylic position.

Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an organic halide. A palladium/copper co-catalyzed reaction could potentially couple this compound with an alkyne.

Heck Reaction: While typically used for aryl and vinyl halides, the Heck reaction, which couples an organic halide with an alkene, could potentially be adapted for a reactive benzylic halide like this compound.

Kumada Coupling: This reaction utilizes a Grignard reagent as the nucleophilic partner. The reaction of this compound with an aryl or alkyl Grignard reagent in the presence of a nickel or palladium catalyst would be a direct method for C-C bond formation.

Negishi Coupling: Involving an organozinc reagent, the Negishi coupling is another potential route for forming C-C bonds from this compound.

Stille Coupling: This reaction employs an organotin reagent. The coupling of this compound with an organostannane in the presence of a palladium catalyst could also be a viable C-C bond-forming strategy.

Table 2: Potential C-C Bond Forming Cross-Coupling Reactions

Reaction NameCoupling PartnerCatalyst SystemProduct Type
Suzuki-MiyauraOrganoboronic acidPd catalyst, BaseDiaryl/Alkyl-aryl methane (B114726) derivative
SonogashiraTerminal alkynePd/Cu catalyst, BasePropargyl derivative
KumadaGrignard reagentNi or Pd catalystDiaryl/Alkyl-aryl methane derivative
NegishiOrganozinc reagentPd or Ni catalystDiaryl/Alkyl-aryl methane derivative
StilleOrganotin reagentPd catalystDiaryl/Alkyl-aryl methane derivative

C-N and C-O Bond Forming Reactions

The formation of C-N and C-O bonds via cross-coupling reactions provides important routes to amines and ethers, respectively.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful method for forming C-N bonds between an organic halide and an amine. This compound could serve as the electrophilic partner in this reaction, coupling with a variety of primary and secondary amines.

Ullmann Condensation: Traditionally a copper-catalyzed reaction, the Ullmann condensation can be used to form C-N and C-O bonds. Modern variations often use palladium or other catalysts. This reaction could be employed to couple this compound with amines, alcohols, or phenols.

Chan-Lam Coupling: This copper-catalyzed reaction couples an organic halide with an amine or alcohol using a boronic acid derivative. It offers a complementary method for C-N and C-O bond formation.

Table 3: Potential C-N and C-O Bond Forming Cross-Coupling Reactions

Reaction NameCoupling PartnerCatalyst SystemProduct Type
Buchwald-HartwigAminePd catalyst, BaseSubstituted amine
Ullmann CondensationAmine, AlcoholCu or Pd catalyst, BaseSubstituted amine or ether
Chan-Lam CouplingAmine, Alcohol (with boronic acid)Cu catalystSubstituted amine or ether

Reactions Involving the Pyridine (B92270) Nitrogen

The lone pair of electrons on the pyridine nitrogen atom makes it a nucleophilic and basic center, allowing it to participate in a variety of chemical reactions.

Quaternization: The pyridine nitrogen can be alkylated by electrophiles such as alkyl halides to form quaternary pyridinium (B92312) salts. For instance, reaction with an alkyl iodide would yield a 2-[bromo(phenyl)methyl]-1-alkylpyridin-1-ium iodide. This quaternization increases the electron-withdrawing nature of the pyridine ring, which can affect the reactivity of other parts of the molecule.

N-Oxidation: The pyridine nitrogen can be oxidized to an N-oxide using oxidizing agents like peroxy acids (e.g., m-chloroperbenzoic acid, MCPBA) or hydrogen peroxide in acetic acid. The resulting this compound 1-oxide exhibits altered reactivity. The N-oxide group can activate the pyridine ring for both electrophilic and nucleophilic substitution, and it can be subsequently removed if desired.

Table 4: Reactions at the Pyridine Nitrogen

ReactionReagentProduct
QuaternizationAlkyl Halide (e.g., CH(_3)I)N-Alkylpyridinium Salt
N-OxidationPeroxy Acid (e.g., MCPBA)Pyridine N-Oxide

Quaternization and N-Oxidation

Quaternization: The pyridine nitrogen in this compound possesses a lone pair of electrons and can undergo quaternization by reacting with alkylating agents. This reaction results in the formation of a pyridinium salt, which can significantly alter the electronic properties and reactivity of the molecule. While specific studies on the quaternization of this compound are not extensively documented, the general reactivity of pyridines suggests that this reaction is feasible.

N-Oxidation: The nitrogen atom of the pyridine ring can be oxidized to form an N-oxide. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide or peroxy acids. The N-oxide moiety can act as a built-in activator for reactions at the benzylic position and can also be used for post-functionalization of the pyridine ring uantwerpen.beresearchgate.net. For instance, in the case of 2-benzylpyridine (B1664053) N-oxides, the N-oxide group has been shown to facilitate copper-catalyzed aerobic oxidation of the benzylic methylene (B1212753) group uantwerpen.beresearchgate.net. The N-oxide can also increase the acidity of the α-protons on the benzylic carbon, making them more susceptible to deprotonation and subsequent reactions rsc.org. Studies on 2-benzylpyridine N-oxides have demonstrated their utility as pronucleophiles in enantioselective addition reactions rsc.orgrsc.org.

Reaction TypeReagentsProductSignificance
QuaternizationAlkylating agents (e.g., CH₃I)N-alkyl-2-[bromo(phenyl)methyl]pyridinium saltAlters electronic properties and reactivity
N-OxidationOxidizing agents (e.g., H₂O₂, m-CPBA)This compound N-oxideActivates the benzylic position for further reactions

Coordination Chemistry with Metal Centers

The pyridine nitrogen of this compound can act as a ligand, coordinating to various metal centers to form coordination complexes youtube.com. The coordination chemistry of pyridine and its derivatives is vast and well-established. The lone pair of electrons on the nitrogen atom can form a dative bond with a metal ion, leading to the formation of stable complexes youtube.comuci.edu. The nature of the coordination bond and the geometry of the resulting complex depend on the metal ion, its oxidation state, and the other ligands present in the coordination sphere. While specific studies on the coordination complexes of this compound are limited, it is expected to behave as a monodentate ligand through its pyridine nitrogen youtube.com. The presence of the bulky bromo(phenyl)methyl group at the 2-position may introduce steric hindrance, influencing the coordination geometry and the stability of the resulting metal complexes.

Investigation of Radical Pathways and Single Electron Transfer Processes

The benzylic position of this compound is susceptible to radical reactions due to the resonance stabilization of the resulting benzylic radical by the adjacent phenyl and pyridyl rings csbsju.edumasterorganicchemistry.com.

Radical Pathways: Homolytic cleavage of the carbon-bromine bond can generate a benzylic radical. This can be initiated by heat, light, or radical initiators csbsju.edulibretexts.org. Once formed, this radical can participate in various radical chain reactions, such as substitution or addition reactions csbsju.edulibretexts.org. For instance, benzylic bromination, a well-known radical reaction, proceeds through the formation of a benzylic radical masterorganicchemistry.com.

Single Electron Transfer (SET) Processes: this compound can also undergo single electron transfer processes. In a SET mechanism, an electron is transferred from a donor to the substrate, leading to the formation of a radical ion. For alkyl halides, SET from a metal or a photoexcited species can lead to the cleavage of the carbon-halogen bond and the formation of a carbon-centered radical researchgate.netlibretexts.org. Mechanistic studies on some copper-catalyzed cross-coupling reactions are consistent with a SET pathway involving radical intermediates organic-chemistry.org. Redox-active ligands and substrates can also facilitate single-electron elementary steps in catalysis nih.gov.

Reaction Mechanism Elucidation using Experimental and Computational Data

The elucidation of reaction mechanisms for compounds like this compound often involves a combination of experimental and computational methods to identify intermediates and determine the rate-limiting step.

Mechanistic FeatureDescriptionMethods of Investigation
Catalytic Intermediates Species formed and consumed within a catalytic cycle.Spectroscopy (NMR, IR, etc.), Mass Spectrometry, X-ray Crystallography, Computational Modeling.
Rate-Limiting Step The slowest step in a reaction sequence that governs the overall rate.Kinetic Studies (monitoring reaction progress over time), Isotope Effect Studies.

Applications of 2 Bromo Phenyl Methyl Pyridine in Advanced Organic Synthesis and Materials Science

Precursor for Complex Heterocyclic Systems

The presence of a reactive C-Br bond and a pyridine (B92270) nucleus makes 2-[Bromo(phenyl)methyl]pyridine a potent precursor for the synthesis of a variety of complex heterocyclic systems. The benzylic bromide is susceptible to nucleophilic substitution, while the pyridine ring can participate in cyclization reactions or direct further functionalization.

Research on related structures demonstrates the utility of the bromo- and phenylmethyl-pyridine framework in constructing intricate molecular architectures. For instance, multi-step syntheses have utilized bromopyridine derivatives to create complex molecules incorporating imidazole (B134444) and triazole rings. In one such example, a series of novel 2-bromo-6-(4,5-diphenyl-1-((substituted-phenyl-1H-1,2,3-triazol-4-yl)methyl)-1H-imidazol-2-yl)pyridine derivatives were synthesized, showcasing how the bromopyridine scaffold serves as a foundational element for building fused and linked heterocyclic systems with potential anticancer activity. researchgate.net

Furthermore, the reactivity of similar benzylic bromides is well-established in forming heterocyclic rings. Iron-catalyzed C-H bond functionalization of 2-benzhydrylpyridine derivatives, which share the diphenylmethyl group, has been employed for the efficient and selective preparation of pyrido[1,2-a]indoles through an intramolecular C–H amination reaction. researchgate.net This highlights the potential of the phenyl(pyridin-2-yl)methyl core of this compound to undergo intramolecular cyclizations to form fused polycyclic systems. The general strategy often involves the initial substitution of the bromide followed by a subsequent ring-closing reaction.

Table 1: Examples of Heterocyclic Systems Synthesized from Related Precursors

Precursor Type Resulting Heterocyclic System Synthetic Strategy
Bromopyridine derivatives Imidazole-Triazole Hybrids Multi-step synthesis, click chemistry
2-Benzhydrylpyridines Pyrido[1,2-a]indoles Iron-catalyzed intramolecular C-H amination
gem-Dibromomethylarenes 2-Aryl Benzothiazoles One-pot two-component coupling

Versatile Building Block in Synthetic Methodologies

As a bifunctional molecule, this compound is a versatile building block in organic synthesis. The bromide can be displaced by a wide range of nucleophiles (e.g., amines, alkoxides, thiolates, carbanions) to introduce diverse functional groups. This substitution chemistry allows for the construction of more elaborate molecules.

Studies on analogous compounds, such as 9-(2-Bromomethyl-6-methylphenyl)fluorene rotamers, reveal that the reactivity of the bromomethyl group is significantly influenced by the steric environment. Reactions of these rotamers with nucleophiles like sodium methoxide (B1231860) or pyridine bases show that the rate of substitution is highly dependent on the accessibility of the reaction center. oup.com This suggests that the reactivity of this compound can be predictably controlled in synthetic sequences.

The pyridine moiety itself can be leveraged in various transformations. Bromopyridines are common substrates in transition metal-catalyzed cross-coupling reactions, such as Suzuki, Negishi, and Buchwald-Hartwig couplings, enabling the formation of C-C and C-N bonds. organic-chemistry.orgmdpi.com While the primary reactivity of this compound lies at the benzylic position, the pyridine ring offers a site for further elaboration in multi-step syntheses. For example, after substitution of the bromine, the pyridine nitrogen can be quaternized or the ring can be metalated to introduce additional substituents.

Role in Ligand Design for Catalysis

Pyridine-containing ligands are ubiquitous in coordination chemistry and catalysis due to their favorable electronic properties and ability to form stable complexes with a wide range of transition metals. nih.govresearchgate.net The 2-(phenylmethyl)pyridine scaffold, which is the core of this compound after substitution of the bromide, is a key component in various ligand designs.

By replacing the bromo group with a phosphino (B1201336) moiety, a P,N-type ligand can be generated. For example, ligands such as 2-[(diphenylphosphanyl)methyl]-6-phenylpyridine have been prepared and used in nickel-catalyzed ethylene (B1197577) oligomerization. researchgate.net Similarly, substitution with an amine or another coordinating group can lead to the formation of pincer-type ligands. The synthesis of N,N′-(pyridine-2,6-diylbis(methylene))bis(2,6-dibenzhydryl-4-methylaniline) (DPMDAP) showcases the use of the 2,6-bis(methyl)pyridine backbone to create sterically demanding pincer ligands for frustrated Lewis pair (FLP) catalysis. acs.org

The introduction of the phenyl(pyridin-2-yl)methyl group into a ligand framework can influence the steric and electronic properties of the resulting metal complex, thereby tuning its catalytic activity and selectivity. unimi.it The synthesis of chiral ligands derived from pyridine units for asymmetric catalysis is an area of intense research, and scaffolds derived from this compound could provide access to novel ligand architectures. nih.gov

Table 2: Ligand Types Derived from Structurally Related Pyridine Scaffolds

Ligand Scaffold Ligand Type Metal Complex Catalytic Application
2-(Phosphinomethyl)-6-phenylpyridine P,N-Bidentate Nickel(II) Ethylene Oligomerization researchgate.net
2,6-Bis(diamidomethyl)pyridine NNN-Pincer Rhenium(V) FLP Hydrogenation of Olefins acs.org
2,2'-Bipyridine N,N-Bidentate Nickel, Iridium Reductive Addition, C-H Borylation nih.gov

Potential in Functional Materials Development

Pyridine-containing compounds are integral to the development of functional organic materials, including those for electronics and photonics. researchgate.net The pyridine ring can act as an electron-accepting unit and its incorporation into larger π-conjugated systems can modulate the material's optical and electronic properties.

While there is no direct literature on functional materials derived from this compound, related structures have been investigated. For example, a series of functional pyridine-appended pyrene (B120774) derivatives, including 2,6-bis(4-bromophenyl)-4-(pyren-1-yl)pyridine, were developed as hole-transporting materials for organic light-emitting diodes (OLEDs). acs.org The introduction of halogen atoms like bromine into the molecular structure is known to influence the carrier mobility of the resulting materials. acs.org

The reactivity of the benzylic bromide in this compound allows for its incorporation into polymeric structures. It could, for instance, be used as an initiator for certain types of polymerization or be grafted onto existing polymer backbones to introduce the photo- or electro-active phenyl(pyridin-2-yl)methyl moiety. The development of ruthenium(II) and iridium(III) polypyridyl complexes for luminescent materials is a well-established field, and ligands derived from this scaffold could find applications here as well. tue.nl

Intermediate in the Synthesis of Biologically Relevant Scaffolds

Pyridine and its derivatives are central structural motifs in a vast number of pharmaceuticals and biologically active compounds. mdpi.comresearchgate.net The ability to functionalize the pyridine core is crucial for medicinal chemistry, and intermediates like this compound are valuable for this purpose. The compound serves as a precursor to introduce the phenyl(pyridin-2-yl)methyl group, a scaffold found in various bioactive molecules.

Syntheses of complex heterocyclic systems with demonstrated biological activity often start from functionalized pyridines. For example, various imidazo[1,2-a]pyridine (B132010) derivatives, known to possess activities ranging from anti-tubercular to anti-cancer, are frequently synthesized from substituted 2-aminopyridines, which can be accessed from bromopyridine precursors. jmchemsci.comscirp.org A series of 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides were synthesized and showed moderate to good antituberculosis activity. scirp.org

Furthermore, the synthesis of pyrazole (B372694) and pyrimidine (B1678525) derivatives containing an imidazo[1,2-a]pyridine moiety, which exhibited antioxidant activity, originated from the reaction of 2-aminopyridine (B139424) with a phenacyl bromide. jmchemsci.com This highlights a common synthetic strategy where a brominated reagent is used to build up a complex, biologically active scaffold attached to a pyridine ring. The phenyl(pyridin-2-yl)methyl unit can be found in various classes of compounds investigated for their therapeutic potential.

Table 3: Examples of Biologically Active Scaffolds from Pyridine Precursors

Precursor Type Resulting Scaffold Biological Activity Investigated
Bromo-substituted 2-amino-γ-picoline Imidazo[1,2-a]pyridine-3-carboxamides Antituberculosis scirp.org
2-Aminopyridine / Phenacyl bromide Imidazo[1,2-a]pyridine-pyrazole/pyrimidine hybrids Antioxidant jmchemsci.com
5-Bromo-2-aminopyridine Thiazole-Pyrazole-Pyridine hybrids Antimicrobial, Analgesic, Anticancer tsijournals.com

Future Directions and Emerging Research Avenues for 2 Bromo Phenyl Methyl Pyridine Chemistry

Development of Highly Efficient and Sustainable Synthetic Routes

The future of chemical synthesis is intrinsically linked to the principles of green chemistry, which prioritize efficiency, safety, and environmental stewardship. For 2-[Bromo(phenyl)methyl]pyridine and its derivatives, research is moving beyond conventional synthetic methods towards more sustainable alternatives. Key future developments will likely focus on minimizing waste, reducing energy consumption, and utilizing renewable resources.

Promising research avenues include:

Photocatalysis: Leveraging visible light to drive chemical reactions offers a green alternative to traditional thermal methods. Solar-powered synthesis, as demonstrated for other pyridine (B92270) derivatives, could provide an energy-efficient route for producing or functionalizing this compound. researchgate.net

Heterogeneous Catalysis: The development of robust, recyclable catalysts is a cornerstone of sustainable chemistry. The use of copper oxide nanoparticles on activated carbon, for example, has proven effective for synthesizing nitrogen-containing heterocycles like indazoles and quinazolines under green conditions (e.g., using PEG-400 as a solvent). acs.org Similar systems could be adapted for the synthesis and transformation of this compound.

Solvent-Free Reactions: Eliminating volatile organic solvents significantly reduces the environmental impact of chemical processes. One-pot, solvent-free methods, which have been successfully used to prepare related 2-[phenyl(pyridin-2-ylamino)methyl]phenols, represent a highly efficient and environmentally friendly approach that could be explored for this compound. nih.govnih.gov

Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters, improved safety, and easier scalability compared to batch processes. Integrating photocatalysis or immobilized catalysts into flow systems could lead to highly efficient and automated production of this compound derivatives.

Table 1: Comparison of Traditional vs. Emerging Sustainable Synthetic Strategies

AspectTraditional Synthetic RoutesFuture Sustainable Routes
Energy SourceThermal heating (oil baths, heating mantles)Visible light (photocatalysis), Microwaves
CatalystsHomogeneous precious metal catalysts (e.g., Palladium)Recyclable heterogeneous catalysts (e.g., supported nanoparticles), Biocatalysts
SolventsVolatile organic compounds (VOCs) like toluene, dioxaneGreen solvents (water, PEG), ionic liquids, or solvent-free conditions
EfficiencyOften multi-step with purification after each stepOne-pot, tandem reactions in continuous flow systems
Waste GenerationStoichiometric reagents and byproducts, solvent wasteHigh atom economy, catalytic processes, minimal solvent waste

Exploration of Novel Reactivity and Catalytic Transformations

The molecular architecture of this compound offers multiple sites for chemical modification, including the reactive C-Br bond, the C-H bonds of the phenyl and pyridine rings, and the nitrogen atom of the pyridine ring. Future research will focus on leveraging these sites to build molecular complexity through novel catalytic transformations.

Key areas for exploration include:

C-H Activation: Direct functionalization of C-H bonds is a powerful strategy for streamlining synthesis. Palladium-catalyzed C-H activation has been extensively used for the ortho-functionalization of 2-phenylpyridine (B120327) to introduce aryl, acyl, and other groups. nih.gov Applying these methodologies to this compound could enable regioselective modification of the phenyl ring, creating a library of complex derivatives.

Cross-Coupling Reactions: The bromide atom serves as an excellent handle for transition metal-catalyzed cross-coupling reactions. While Suzuki and Sonogashira couplings are well-established for aryl bromides, future work could explore less common but highly valuable transformations, such as Buchwald-Hartwig amination, cyanation, and trifluoromethylation reactions. researchgate.netresearchgate.netmdpi.com

Dual-Functionalization Strategies: A significant future challenge is the development of catalytic systems that can selectively functionalize two different positions of the molecule in a single operation. For instance, a catalyst system could be designed to orchestrate a C-H activation on the phenyl ring and a substitution at the benzylic bromide position concurrently or sequentially in one pot.

Table 2: Potential Novel Catalytic Transformations for this compound

Reaction TypeReactive SitePotential Reagent/Catalyst SystemResulting Structure
Ortho-ArylationPhenyl C-H bondArylboronic acid / Pd(OAc)₂Introduction of a new aryl group on the phenyl ring
Buchwald-Hartwig AminationC-Br bondAmine / Palladium-phosphine catalystFormation of a C-N bond, replacing bromine with an amino group
Sonogashira CouplingC-Br bondTerminal alkyne / Pd-Cu catalystFormation of a C-C triple bond
SulfonylationPhenyl C-H bondAryl sulfonyl chloride / Pd(CH₃CN)₂Cl₂Introduction of a sulfone group on the phenyl ring

Advanced Characterization of Transient Species and Reaction Intermediates

A deep understanding of reaction mechanisms is crucial for optimizing existing transformations and discovering new ones. The reactions of this compound likely involve short-lived, highly reactive intermediates and complex catalytic cycles. Future research will increasingly rely on sophisticated analytical and computational tools to elucidate these pathways.

Emerging research avenues in this area are:

In-Situ Spectroscopy: Techniques such as in-situ Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy allow for real-time monitoring of reacting species, providing direct evidence for the formation and consumption of intermediates.

Advanced Mass Spectrometry: Methods like Electrospray Ionization-Mass Spectrometry (ESI-MS) can be used to intercept and characterize transient species, including catalytic intermediates like the palladacycles proposed in C-H activation mechanisms. nih.gov

Computational Chemistry: Density Functional Theory (DFT) calculations have become indispensable for modeling reaction pathways, predicting the structures of transition states, and rationalizing experimental outcomes. mdpi.com Applying DFT to the reactions of this compound can provide invaluable insights into its reactivity and guide the design of more efficient catalysts.

Interdisciplinary Applications in Chemical Biology and Materials Science

The structural motifs within this compound make it an attractive scaffold for applications beyond traditional organic chemistry, particularly in the fields of chemical biology and materials science.

Chemical Biology: Pyridine-containing compounds are prevalent in pharmaceuticals and bioactive molecules. The 2-phenylpyridine core is a key component in various therapeutic candidates. For instance, pyridine-bridged analogues of combretastatin-A4 have been investigated as potent anticancer agents, and other derivatives have shown potential as treatments for type II diabetes. acs.orgresearchgate.net The reactive benzylic bromide in this compound provides a convenient point for conjugation to biomolecules or for building diverse libraries of compounds for high-throughput screening against biological targets.

Materials Science: The rigid, aromatic structure of the molecule is ideal for constructing advanced materials. The phenyl and pyridine rings can engage in π-stacking interactions, which are crucial for the assembly of ordered structures. researchgate.net Future research could explore the incorporation of this compound as a linker in Metal-Organic Frameworks (MOFs) or Covalent-Organic Frameworks (COFs) for applications in gas storage, separation, or catalysis. Furthermore, pyridine-based polymers have been designed for the efficient removal of environmental pollutants, an area where derivatives of this compound could also find application. nih.gov

Integration of Machine Learning and Artificial Intelligence in Reaction Design and Prediction

The convergence of chemistry with data science is set to revolutionize how molecules are designed and synthesized. Machine learning (ML) and artificial intelligence (AI) are powerful tools that can accelerate the discovery and optimization of chemical processes involving this compound.

Future directions include:

Reaction Outcome Prediction: ML models can be trained on large datasets of chemical reactions to predict the yield, selectivity, or optimal conditions for a given transformation. nih.govarxiv.org This predictive power can save significant experimental time and resources when developing new reactions for this compound.

Retrosynthesis and Pathway Discovery: AI-powered tools can analyze the structure of a complex target molecule and propose novel and efficient synthetic pathways starting from commercially available materials. prwire.com.au This approach can uncover non-intuitive routes to complex derivatives of this compound.

De Novo Molecular Design: By learning the relationship between molecular structure and function, ML models can design new molecules with specific desired properties. For example, an AI could be tasked with designing derivatives of this compound that exhibit high binding affinity to a specific enzyme or possess optimal electronic properties for use in organic electronics. nih.gov This data-driven approach represents a paradigm shift from traditional trial-and-error discovery to intelligent, targeted design. nih.gov

Q & A

What are the primary synthetic routes for 2-[Bromo(phenyl)methyl]pyridine, and how can reaction conditions be optimized for yield and purity?

Basic:
The synthesis of brominated pyridine derivatives often involves electrophilic bromination or coupling reactions. For example, bromination of methylpyridine derivatives can be achieved using reagents like NN-bromosuccinimide (NBS) under radical initiation or HBr with a Lewis acid catalyst (e.g., FeBr3_3) . To synthesize this compound, a plausible route involves the bromination of 2-(phenylmethyl)pyridine, where the methyl group is activated for radical or electrophilic substitution. Purification typically employs column chromatography with silica gel and a hexane/ethyl acetate gradient.

Advanced:
Regioselectivity challenges arise due to competing sites on the pyridine ring. Introducing directing groups (e.g., amino or methoxy substituents) can enhance selectivity, as seen in the bromination of 2-amino-3-methylpyridine . Transition-metal-catalyzed cross-coupling (e.g., Suzuki or Negishi reactions) offers an alternative, leveraging aryl halides and organometallic reagents. For instance, nickel-catalyzed reductive coupling of 2-halomethylpyridines has been reported for bipyridine synthesis . Optimization requires screening catalysts (e.g., NiCl2_2/dppf), solvent polarity, and temperature to suppress side reactions like debromination.

How can researchers characterize this compound and confirm its structural integrity?

Basic:
Standard characterization includes:

  • 1H^1H and 13C^{13}C NMR : Identify aromatic protons (δ 7.0–8.5 ppm) and the brominated methyl group (δ 4.5–5.5 ppm for CH2_2Br) .
  • Mass spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+^+ at m/z 262.99 for C12_{12}H10_{10}BrN).
  • IR spectroscopy : Detect C-Br stretches (~500–600 cm1^{-1}).

Advanced:
For unambiguous confirmation, single-crystal X-ray diffraction provides bond lengths and angles, as demonstrated for copper-bromopyridine complexes . Computational methods (DFT calculations) can predict electronic properties and compare with experimental data. High-resolution LC-MS/MS is recommended for detecting trace impurities (e.g., residual brominating agents).

What are the key applications of this compound in catalytic and medicinal chemistry?

Basic:
The bromine atom serves as a handle for cross-coupling reactions. For example, Suzuki-Miyaura coupling with aryl boronic acids can generate biaryl derivatives for ligand design . In medicinal chemistry, brominated pyridines are precursors for bioactive molecules, such as antifungal agents .

Advanced:
In catalysis, this compound can act as a ligand precursor. Copper complexes with bromopyridine ligands have shown activity in ethylene oligomerization . In drug discovery, structure-activity relationship (SAR) studies leverage bromine’s electronegativity to enhance binding to biological targets. For instance, bromo substituents on pyrazolopyridines improved antifungal activity by 30–50% in Candida spp. .

How should researchers address contradictions in reported reaction yields for brominated pyridine derivatives?

Basic:
Variability in yields often stems from differences in:

  • Reagent purity : Impurities in brominating agents (e.g., HBr oxidation products) reduce efficiency.
  • Workup procedures : Inadequate quenching of excess bromine can lead to side reactions.

Advanced:
Mechanistic studies (e.g., kinetic isotope effects or trapping experiments) can identify rate-limiting steps. For example, competing pathways in nickel-catalyzed coupling (e.g., β-hydride elimination vs. reductive elimination) may explain yield discrepancies . High-throughput screening of reaction parameters (e.g., solvent, temperature) using DOE (Design of Experiments) methodologies is recommended.

What safety protocols are essential when handling this compound?

Basic:

  • Use PPE (gloves, goggles, lab coat) and work in a fume hood.
  • Avoid skin contact; brominated compounds are potential irritants .
  • Store under inert atmosphere (N2_2 or Ar) at ambient temperatures to prevent degradation .

Advanced:
Monitor airborne bromine levels using real-time sensors. For large-scale reactions, implement quenching protocols (e.g., sodium thiosulfate for excess bromine) and waste segregation. Acute toxicity studies on analogous compounds (e.g., 2-bromopyridine) suggest LD50_{50} > 200 mg/kg (oral, rat), but chronic effects remain uncharacterized .

How can computational modeling aid in designing derivatives of this compound?

Advanced:
DFT calculations (e.g., B3LYP/6-31G*) predict reaction transition states and regioselectivity. Docking studies (AutoDock Vina) can screen derivatives for binding affinity to targets like kinase enzymes. For example, bromine’s electronegativity enhances π-stacking interactions in kinase inhibitors . Machine learning models trained on existing SAR data (e.g., IC50_{50} values) can prioritize synthetic targets.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.